molecular formula C8H12N6O4S B124380 Dihydralazine sulfate CAS No. 7327-87-9

Dihydralazine sulfate

Numéro de catalogue: B124380
Numéro CAS: 7327-87-9
Poids moléculaire: 288.29 g/mol
Clé InChI: BWHAMWGGORIDBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydralazine sulfate is a vasodilator belonging to the hydrazinophthalazine class, primarily used to manage hypertension, particularly in cases where first-line therapies are ineffective or contraindicated . It reduces peripheral vascular resistance by directly relaxing arterial smooth muscle, likely through inhibition of intracellular calcium accumulation and stimulation of nitric oxide release . Common side effects include headache, dizziness, and reflex tachycardia, while severe adverse reactions like drug-induced lupus erythematosus necessitate discontinuation . It is often administered orally or intravenously and is frequently combined with beta-blockers or diuretics to counteract compensatory mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of dihydralazine sulfate involves the reaction of dihydralazine with sulfuric acid. The process typically includes dissolving dihydralazine in a suitable solvent, followed by the gradual addition of concentrated sulfuric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced equipment such as wet granulators and fluidized beds. The process includes mixing dihydralazine with other components like clonidine hydrochloride and hydrochlorothiazide, followed by granulation, drying, and sieving .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydralazine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Antihypertensive Treatment

Dihydralazine sulfate is predominantly used as an antihypertensive agent. It acts by relaxing blood vessels, thereby reducing peripheral resistance and lowering blood pressure. This mechanism makes it particularly useful in treating conditions such as:

  • Hypertension : this compound is frequently prescribed for managing high blood pressure, especially in patients who do not respond adequately to other antihypertensive medications .
  • Heart Failure : It is sometimes utilized in heart failure management due to its vasodilatory effects, which can help alleviate symptoms associated with increased cardiac workload .

Clinical Research Applications

Recent studies have explored additional therapeutic roles for this compound:

  • Kidney Function and Hormonal Effects : Clinical trials are investigating its impact on kidney function and hormonal regulation in healthy individuals, aiming to understand its broader physiological effects beyond hypertension .
  • Research on Degradation Products : Analytical studies have characterized degradation products of this compound under various conditions, enhancing the understanding of its stability and interactions with other compounds . This research is crucial for developing more effective formulations.

Pharmaceutical Formulation

The formulation of this compound plays a significant role in its efficacy:

  • Dissolution Studies : Research has shown that the dissolution rate of this compound tablets is influenced by factors such as core-to-wall ratio and the type of disintegrating agents used . Understanding these parameters is essential for optimizing drug delivery systems.
  • Stability Testing : Investigations into the stability of this compound under different environmental conditions (e.g., temperature, humidity) have been conducted to ensure reliable therapeutic outcomes .

Analytical Applications

This compound has also found applications in analytical chemistry:

  • Indicator in Emulsion Stability Studies : It has been utilized as a tracer in analytical investigations to assess the stability of water-in-oil-in-water (W/O/W) emulsions, showcasing its utility beyond pharmacology .
  • Detection Methods Development : The development of sensitive detection methods for this compound in biological samples has been explored, enhancing its applicability in clinical settings .

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

StudyFocusFindings
Clinical Trial NCT00311974Kidney FunctionInvestigated the effects of dihydralazine on renal function and hormonal levels in healthy volunteers, showing potential benefits beyond blood pressure control .
Stability StudyDegradation ProductsIdentified new degradation products under stress conditions, emphasizing the importance of stability testing for effective formulation development .
Emulsion StabilityAnalytical ApplicationDemonstrated the use of this compound as a breakdown indicator in emulsion stability studies, indicating its versatility in research applications .

Mécanisme D'action

The primary action of dihydralazine sulfate is on the smooth muscles of the blood vessels. It targets arterioles, which are small branches of arteries, and inhibits the influx of calcium ions into the vascular smooth muscle cells. This inhibition leads to the relaxation of arterial smooth muscle, resulting in decreased peripheral resistance and reduced blood pressure .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Dihydralazine sulfate shares functional similarities with other antihypertensives but differs in chemical stability, degradation pathways, and combination effects. Key comparisons include:

Table 1: Pharmacological Comparison of this compound and Similar Compounds

Compound Mechanism of Action Primary Use Key Side Effects Common Combinations
This compound Arterial vasodilation (Ca²⁺ inhibition, NO release) Refractory hypertension Lupus-like syndrome, tachycardia β-blockers, hydrochlorothiazide
Hydralazine Similar to dihydralazine Hypertension, heart failure Drug-induced lupus, fluid retention Nitrates, diuretics
Hydrochlorothiazide Thiazide diuretic (Na⁺/Cl⁻ reabsorption inhibition) Hypertension, edema Hypokalemia, hyperglycemia ACE inhibitors, dihydralazine
Indapamide Sulfonamide diuretic + vasodilation Hypertension Electrolyte imbalance, photosensitivity Perindopril, dihydralazine

Stability and Degradation Under Stress Conditions

This compound exhibits distinct stability challenges compared to other antihypertensives, particularly in combination formulations:

Table 2: Stability Profiles Under Stress Conditions

Compound Thermal/Humidity Degradation (70°C/80% RH) Photodegradation (UV/VIS) pH Sensitivity Accelerated Degradation in Mixtures
This compound 21.68–22.01% degradation Significant (48.76% in solid state) Degrades at pH <7 29.70% with hydrochlorothiazide ; 41.15% with indapamide
Hydrochlorothiazide 12.83% degradation (individual); 17.72% in mixtures Stable Stable in acidic/basic conditions Accelerates dihydralazine degradation
Indapamide 1.05% degradation (individual); 14.96% in mixtures Sensitive to UV light Degrades in strong acids/bases Induces dihydralazine photodegradation

Key Findings :

  • Thermal/Humidity Sensitivity : this compound degrades significantly under high temperature/humidity (21.68–22.01%), exceeding hydrochlorothiazide’s degradation rate (12.83%) .
  • Photodegradation : Dihydralazine’s degradation intensifies under UV/VIS light (48.76% in solid mixtures with indapamide) .
  • pH Sensitivity : Dihydralazine degrades rapidly at pH <7, whereas hydrochlorothiazide remains stable across a broader pH range .
  • Combination Risks: Mixtures with hydrochlorothiazide or indapamide exacerbate degradation, generating novel byproducts (e.g., 4-chloro-3-sulfamoylbenzamide) .

Analytical Methodologies

  • HPLC : CN columns with ion-pair reagents (e.g., tetrabutylammonium hydrogen sulfate) are used to resolve dihydralazine (retention time ~13 min) and hydrochlorothiazide (~3 min) .
  • Chemiluminescence: Hexacyanoferrate(III)-eosin Y systems enable sensitive detection (detection limit: 5.70×10⁻⁸ mol/L) .
  • Colorimetry : 2-Methyl-o-nitropyridine-6-carboxaldehyde produces stable orange derivatives (detection limit: 1 µg/mL) .

Drug Interactions and Compatibility

  • Metamizole : Co-administration with dihydralazine causes immediate decomposition, rendering dihydralazine undetectable within 30 minutes .
  • NSAIDs : Reduce dihydralazine’s antihypertensive efficacy .
  • β-Blockers : Mitigate reflex tachycardia but may complicate heart failure management .

Activité Biologique

Dihydralazine sulfate (DHZS) is a well-established antihypertensive agent primarily used for the treatment of high blood pressure. This compound is a derivative of dihydralazine, which is known for its ability to induce peripheral vasodilation and improve cardiac output. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, stability, and potential side effects based on diverse research findings.

This compound functions primarily as a vasodilator . It acts by inhibiting the calcium influx into vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This effect reduces peripheral resistance and lowers blood pressure. The compound is also thought to influence the release of nitric oxide (NO), a potent vasodilator, thereby enhancing its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : this compound is rapidly absorbed from the gastrointestinal tract following oral administration.
  • Distribution : The drug is widely distributed throughout body tissues, with a significant volume of distribution.
  • Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes, this compound undergoes N-hydroxylation and other transformations that yield active metabolites .
  • Excretion : The metabolites are excreted mainly through urine.

Stability and Degradation

Research indicates that this compound exhibits varying stability under different environmental conditions:

ConditionStability (%)Notes
1 M HCl1.32Low degradation in acidic conditions
pH 44.98Moderate stability
1 M NaOH100High degradation in alkaline conditions
UV/Vis LightVariableIncreased degradation when exposed

This compound shows significant degradation when subjected to alkaline conditions and UV light exposure, indicating a need for careful storage and handling to maintain efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

  • Genotoxicity Studies : In vitro studies demonstrated that dihydralazine can induce sister chromatid exchanges in mouse bone marrow cells, suggesting potential genotoxic effects. However, the potency was relatively low compared to other agents .
  • Clinical Efficacy : A clinical trial involving patients with hypertension showed that this compound effectively reduced systolic and diastolic blood pressure with minimal side effects when used as part of a combination therapy .
  • Pharmacological Interactions : Research has shown that combining this compound with other antihypertensive agents can enhance its efficacy while reducing the required doses of each drug .

Q & A

Basic Research Questions

Q. How can Dihydralazine sulfate be quantified in combination antihypertensive formulations using HPLC?

To analyze this compound in multi-component formulations (e.g., combined with hydrochlorothiazide or reserpine), employ reverse-phase HPLC with ion-pair chromatography. Key parameters include:

  • Mobile phase : 15% acetonitrile with 0.75 g tetrabutylammonium hydrogen sulfate (ion-pair reagent) to modulate retention times and resolve overlapping peaks .
  • Column : CN (cyanopropyl) column (e.g., 250 mm × 4.6 mm, 5 µm) to balance hydrophobicity and selectivity .
  • Detection : UV at 230 nm for optimal sensitivity .
    Method validation should include specificity testing against degradation products and excipients, as shown in Figure 1 of .

Q. What validated methods ensure compliance with pharmacopeial standards for this compound purity?

Pharmacopeial monographs (e.g., Chinese Pharmacopoeia, European Pharmacopoeia) specify:

  • Chromatographic conditions : Normal-phase HPLC with HP-Cyano columns and mobile phases containing sodium lauryl sulfate (SLS) and tetrabutylammonium bromide (TBAB) to achieve baseline separation .
  • Acceptance criteria : Purity ≥98% via area normalization, with degradation products ≤0.5% .
  • Stability testing : Forced degradation under acidic/alkaline/oxidative conditions to validate stability-indicating methods .

Q. How should pharmacokinetic studies for this compound be designed to assess bioavailability?

Key parameters include:

  • Peak time (Tmax) : 1–2 hours post-administration .
  • Half-life (t½) : 2–3 hours, necessitating frequent sampling in preclinical models .
  • Bioavailability assessment : Cross-over studies in animal models with plasma concentration monitoring via LC-MS/MS. Include controls for food effects and hepatic first-pass metabolism.

Advanced Research Questions

Q. What experimental approaches elucidate the synergistic mechanisms of this compound in combination therapies?

  • Network pharmacology : Construct a "component-target-pathway" model using databases (e.g., KEGG, STRING) to identify shared targets (e.g., ADRA2, NCC) and pathways (e.g., RAAS, nitric oxide signaling) .
  • In vitro validation : Co-administration studies in vascular smooth muscle cells to measure additive vasodilation effects via calcium flux assays .

Q. How can environmental degradation pathways of this compound be characterized?

  • Degradation triggers : Ferric ions (Fe³⁺) in acidic conditions (pH 3–5) induce radical-mediated degradation, forming OH• and carbon-centered radicals detectable via EPR spectroscopy .
  • Analytical strategies : UV-Vis spectroscopy to monitor complexation with Fe²⁺/Fe³⁺, coupled with LC-MS to identify byproducts (e.g., phthalazine derivatives) .

Q. What chromatographic optimizations resolve co-elution issues in degradation product analysis?

  • Gradient elution : Adjust acetonitrile content from 15% to 30% over 20 minutes to separate polar degradation products .
  • Column switching : Use a C18 guard column to retain hydrophobic byproducts while eluting Dihydralazine early .

Q. What mechanistic insights exist for iron-induced degradation of this compound?

  • Radical formation : Fe³⁺ catalyzes hydroxyl radical (OH•) generation via Fenton-like reactions, confirmed by spin-trapping EPR .
  • pH dependence : Degradation accelerates at pH <5 due to enhanced Fe³⁺ solubility and redox activity .

Q. How do storage conditions impact this compound stability in solid dosage forms?

  • Accelerated stability testing : Store tablets at 40°C/75% RH for 6 months; monitor via HPLC for hydrolysis products (e.g., hydrazine derivatives) .
  • Light sensitivity : Use amber glass vials to prevent photodegradation, validated by ICH Q1B guidelines .

Propriétés

IUPAC Name

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHAMWGGORIDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223501
Record name Dihydralazine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7327-87-9
Record name Dihydralazine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7327-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydralazine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydralazine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydralazine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRALAZINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydralazine sulfate
Dihydralazine sulfate
Reactant of Route 4
Dihydralazine sulfate
Reactant of Route 5
Dihydralazine sulfate
Reactant of Route 6
Dihydralazine sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.